

# Using BNTX technology for developing vaccines against other infectious diseases

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## Application of BNTX Technology for Novel Infectious Disease Vaccines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

The groundbreaking success of BioNTech's mRNA (messenger RNA) technology in the rapid development of the BNT162b2 vaccine against COVID-19 has paved the way for its application across a spectrum of other infectious diseases. This document provides a comprehensive overview of the utilization of BioNTech's proprietary mRNA platform for the development of vaccines against influenza, herpes simplex virus (HSV), shingles (herpes zoster), malaria, and tuberculosis. These application notes and protocols are intended for researchers, scientists, and drug development professionals interested in the design, production, and evaluation of mRNA-based vaccines.

The core of **BNTX** technology lies in the use of nucleoside-modified mRNA (modRNA) encapsulated in lipid nanoparticles (LNPs). This delivery system protects the mRNA from degradation and facilitates its uptake by host cells. Once inside the cell, the mRNA is translated into the target antigen, eliciting a robust and specific immune response. This platform offers several advantages, including rapid development timelines, scalability of manufacturing, and the ability to encode multiple antigens in a single vaccine.<sup>[1]</sup>

## Vaccine Pipeline Overview

BioNTech, in collaboration with partners such as Pfizer, is actively developing a pipeline of mRNA vaccine candidates for various infectious diseases.[\[1\]](#)

Table 1: Overview of BioNTech's mRNA Vaccine Pipeline for Other Infectious Diseases

Vaccine Candidate	Target Disease	Antigens Encoded	Development Phase
BNT161	Influenza	Quadrivalent hemagglutinin (HA) antigens	Phase 3
BNT163	Herpes Simplex Virus (HSV-2)	Glycoprotein C (gC2), Glycoprotein D (gD2), Glycoprotein E (gE2) <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>	Phase 1
BNT167	Shingles (Herpes Zoster)	Glycoprotein E (gE) <a href="#">[6]</a> <a href="#">[7]</a>	Phase 1/2 <a href="#">[6]</a> <a href="#">[7]</a>
BNT165	Malaria	Circumsporozoite Protein (CSP) and other undisclosed antigens <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>	Phase 1 <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
BNT164	Tuberculosis	Eight Mtb antigens including Ag85A, Hrp1, ESAT-6, RpfD, RpfA, HbhA, M72, and VapB47 <a href="#">[12]</a> <a href="#">[13]</a>	Preclinical/Phase 1 <a href="#">[12]</a> <a href="#">[13]</a>

## Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies of BioNTech's mRNA vaccine candidates.

Table 2: Influenza Vaccine (BNT161) Phase 3 Clinical Trial Data

Parameter	Metric	Result	Source
Efficacy	Relative Efficacy vs. Standard Inactivated Vaccine (Overall)	34.5% (95% CI, 7.4–53.9)[14][15]	[14][15]
Relative Efficacy vs. Standard Inactivated Vaccine (Influenza A)	Met non-inferiority and superiority criteria[14][15]	[14][15]	
Relative Efficacy vs. Standard Inactivated Vaccine (Influenza B)	Did not meet non-inferiority criteria[14]	[14]	
Immunogenicity	Antibody Response vs. Standard Inactivated Vaccine (Influenza A strains)	Higher immune responses[15]	[15]
Antibody Response vs. Standard Inactivated Vaccine (Influenza B strains)	Lower geometric mean titers and seroconversion[16][17][18][19][20]	[16][17][18][19][20]	
Reactogenicity	Injection Site Reactions	70.1% (modRNA) vs. 43.1% (control)[14]	[14]
Systemic Reactions (e.g., fatigue, headache)	65.8% (modRNA) vs. 48.7% (control)[14]	[14]	
Fever	5.6% (modRNA) vs. 1.7% (control)[14]	[14]	

Table 3: Tuberculosis Vaccine (BNT164) Preclinical Efficacy in Rodent Model

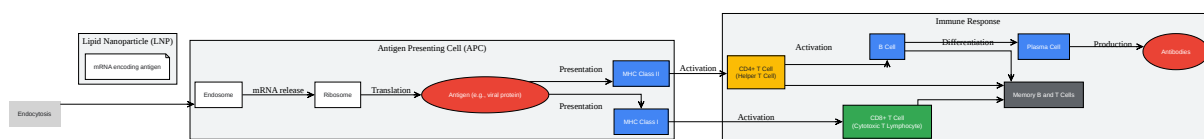
Parameter	Metric	Result	Source
Efficacy	Reduction in Bacterial Burden (Mtb challenge)	Statistically significant reduction in colony-forming units (CFUs) in the lungs	[12][13]
Immunogenicity	T-cell Response	Elicited T-cell responses against all eight encoded antigens in mice	[12][13]
Antibody Response	Elicited antibody responses against all eight encoded antigens in mice	[12][13]	

Note: Quantitative data from the HSV, shingles, and malaria vaccine trials are not yet publicly available as of the last update.

## Signaling Pathways and Experimental Workflows

### General Mechanism of Action of mRNA Vaccines

The following diagram illustrates the general mechanism of action for an mRNA vaccine.

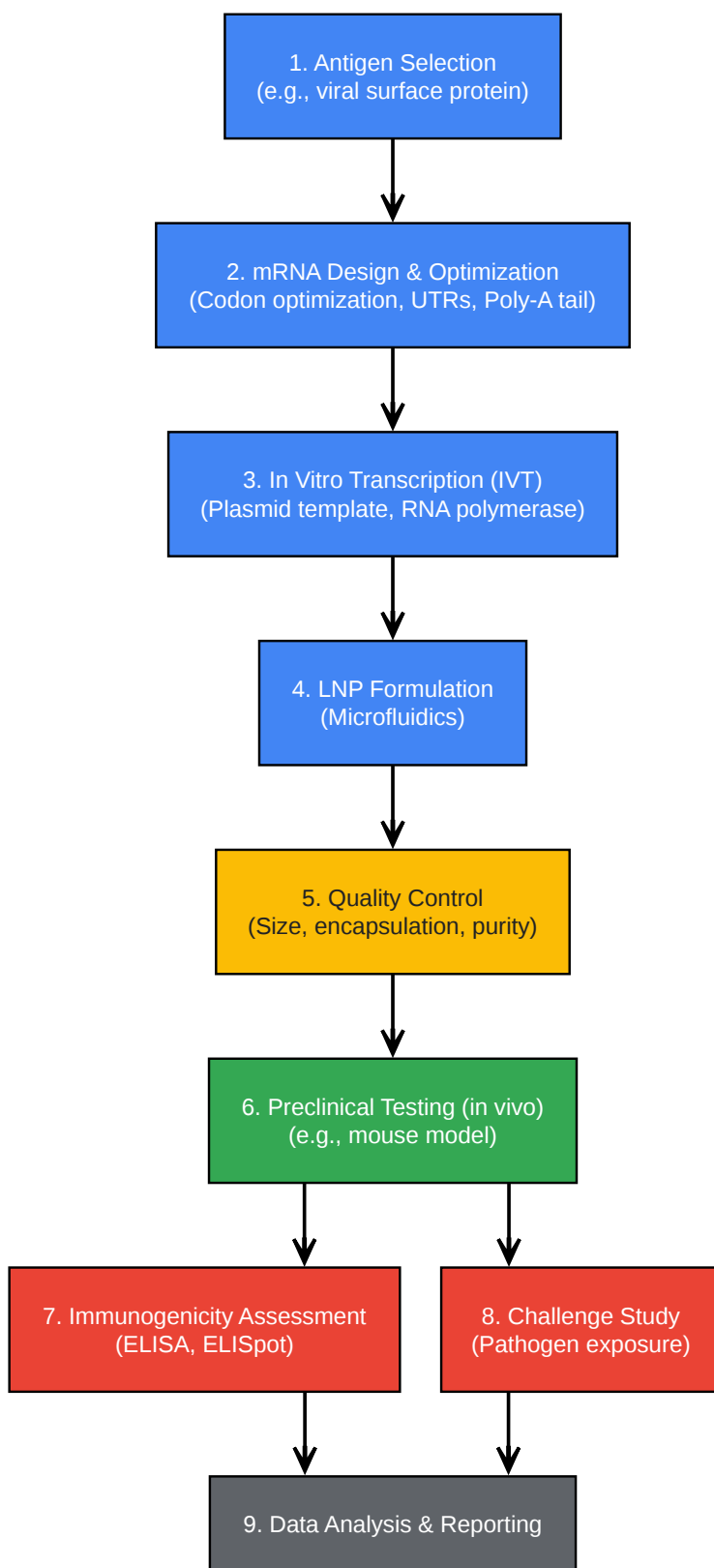


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Caption: General mechanism of action of an mRNA vaccine.

## Experimental Workflow for mRNA Vaccine Development

The following diagram outlines the typical workflow for the development and preclinical evaluation of an mRNA vaccine.



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Caption: Experimental workflow for mRNA vaccine development.

## Experimental Protocols

### Protocol 1: In Vitro Transcription of Antigen-Encoding mRNA

**Objective:** To synthesize high-quality, capped, and polyadenylated mRNA encoding the antigen of interest.

**Materials:**

- Linearized plasmid DNA template containing the antigen gene downstream of a T7 promoter.
- T7 RNA Polymerase
- Ribonucleotide triphosphates (ATP, CTP, GTP, UTP)
- Cap analog (e.g., CleanCap® reagent)
- RNase inhibitor
- DNase I
- Transcription buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl<sub>2</sub>, 20 mM spermidine, 100 mM DTT)
- Nuclease-free water
- Purification system (e.g., silica-based columns or magnetic beads)

**Procedure:**

- **Reaction Setup:** In a nuclease-free tube on ice, combine the following in order:
  - Nuclease-free water to a final volume of 50 µL.
  - 10X Transcription Buffer: 5 µL
  - 100 mM ATP, CTP, UTP (each): 5 µL

- 100 mM GTP: 1.25  $\mu$ L
- 100 mM Cap analog: 3.75  $\mu$ L
- Linearized DNA template (1  $\mu$ g/ $\mu$ L): 1  $\mu$ L
- RNase inhibitor (40 U/ $\mu$ L): 1  $\mu$ L
- T7 RNA Polymerase: 2  $\mu$ L
- Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.[\[21\]](#)
- DNase Treatment: Add 1  $\mu$ L of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
- Purification: Purify the mRNA using a suitable RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.
- Quality Control:
  - Determine the mRNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
  - Assess mRNA integrity using denaturing agarose gel electrophoresis.

## Protocol 2: Formulation of mRNA-Lipid Nanoparticles (LNPs) by Microfluidics

Objective: To encapsulate the synthesized mRNA into LNPs for in vivo delivery.

Materials:

- Purified mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0).
- Lipid mixture in ethanol:
  - Ionizable lipid (e.g., ALC-0315)
  - Phospholipid (e.g., DSPC)

- Cholesterol
- PEG-lipid (e.g., ALC-0159)
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Syringe pumps
- Dialysis system for buffer exchange

#### Procedure:

- Preparation of Solutions:
  - Prepare the mRNA solution at a concentration of 0.05-0.2 mg/mL in a low pH buffer.
  - Prepare the lipid mixture in ethanol at the desired molar ratio.
- Microfluidic Mixing:
  - Set up the microfluidic device according to the manufacturer's instructions.
  - Load the mRNA solution and the lipid/ethanol solution into separate syringes.
  - Set the flow rates on the syringe pumps to achieve a specific aqueous-to-organic flow rate ratio (e.g., 3:1).
  - Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs, encapsulating the mRNA.[\[1\]](#)[\[22\]](#)
- Buffer Exchange:
  - Collect the LNP-mRNA formulation.
  - Perform dialysis against a neutral pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.
- Concentration and Sterilization:

- Concentrate the LNP-mRNA formulation using a suitable method (e.g., tangential flow filtration).
- Sterilize the final product by passing it through a 0.22  $\mu\text{m}$  filter.
- Quality Control:
  - Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
  - Quantify the mRNA encapsulation efficiency using a RiboGreen assay.[\[23\]](#)

## Protocol 3: In Vivo Immunogenicity Testing in Mice

Objective: To evaluate the immunogenicity of the mRNA-LNP vaccine in a preclinical animal model.

Materials:

- mRNA-LNP vaccine formulation
- 6-8 week old female BALB/c mice
- Sterile syringes and needles
- Anesthesia (e.g., isoflurane)
- Blood collection supplies (e.g., microtainer tubes)

Procedure:

- Immunization:
  - Divide the mice into groups (e.g., vaccine group, placebo group).
  - Administer a 50  $\mu\text{L}$  intramuscular injection of the mRNA-LNP vaccine (e.g., 10  $\mu\text{g}$  of mRNA) or placebo (e.g., PBS) into the hind limb of each mouse.[\[24\]](#)
  - Administer a booster immunization at day 21.[\[24\]](#)

- Serum Collection:
  - Collect blood samples via submandibular or retro-orbital bleeding at specified time points (e.g., pre-immunization, 2 weeks post-prime, 2 weeks post-boost).[\[25\]](#)[\[26\]](#)
  - Allow the blood to clot and centrifuge to separate the serum. Store the serum at -80°C.
- Spleen Collection:
  - At the end of the study (e.g., day 35), euthanize the mice and aseptically harvest the spleens for T-cell analysis.[\[24\]](#)

## Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG

Objective: To quantify the antigen-specific IgG antibody titers in the sera of immunized mice.

Materials:

- Recombinant antigen protein
- 96-well ELISA plates
- Coating buffer (e.g., PBS)
- Blocking buffer (e.g., 5% skim milk in PBS-T)
- Wash buffer (PBS with 0.05% Tween-20, PBS-T)
- Mouse serum samples
- HRP-conjugated anti-mouse IgG secondary antibody
- TMB substrate
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

**Procedure:**

- **Plate Coating:** Coat the wells of a 96-well plate with the recombinant antigen (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
- **Washing:** Wash the plate three times with wash buffer.
- **Blocking:** Block the plate with blocking buffer for 1-2 hours at room temperature.
- **Washing:** Wash the plate three times with wash buffer.
- **Sample Incubation:** Add serially diluted mouse serum to the wells and incubate for 2 hours at room temperature.
- **Washing:** Wash the plate three times with wash buffer.
- **Secondary Antibody Incubation:** Add the HRP-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.
- **Washing:** Wash the plate five times with wash buffer.
- **Development:** Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).
- **Stopping the Reaction:** Stop the reaction by adding the stop solution.
- **Reading:** Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal above the background.

## Protocol 5: ELISpot Assay for IFN-γ Secreting T-Cells

**Objective:** To quantify the number of antigen-specific, IFN-γ-secreting T-cells in the spleens of immunized mice.

**Materials:**

- PVDF-membrane 96-well plates

- Anti-mouse IFN- $\gamma$  capture antibody
- Biotinylated anti-mouse IFN- $\gamma$  detection antibody
- Streptavidin-alkaline phosphatase (AP) or -horseradish peroxidase (HRP)
- BCIP/NBT or AEC substrate
- Spleen cells from immunized mice
- Antigenic peptides or recombinant protein
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- ELISpot reader

Procedure:

- Plate Coating: Pre-wet the PVDF membrane with 35% ethanol, wash with sterile PBS, and then coat with anti-mouse IFN- $\gamma$  capture antibody overnight at 4°C.[\[27\]](#)
- Washing and Blocking: Wash the plate and block with cell culture medium for at least 2 hours at 37°C.[\[27\]](#)
- Cell Plating: Prepare single-cell suspensions of splenocytes. Add  $2.5 \times 10^5$  to  $5 \times 10^5$  cells per well.
- Stimulation: Add the antigenic peptides or protein to the wells to stimulate the T-cells. Include positive (e.g., PHA) and negative (medium only) controls.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO<sub>2</sub> incubator.
- Washing: Wash the plate to remove the cells.
- Detection Antibody: Add the biotinylated anti-mouse IFN- $\gamma$  detection antibody and incubate for 2 hours at room temperature.
- Washing: Wash the plate.

- Enzyme Conjugate: Add streptavidin-AP or -HRP and incubate for 1 hour at room temperature.
- Washing: Wash the plate.
- Development: Add the substrate and incubate until spots develop.
- Stopping and Reading: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.[28]

## Conclusion

The application of BioNTech's mRNA technology to a range of infectious diseases beyond COVID-19 holds immense promise for the future of vaccinology. The flexibility and speed of this platform, combined with its demonstrated ability to elicit potent immune responses, position it as a key tool in the fight against both existing and emerging infectious threats. The protocols and data presented in these application notes provide a framework for researchers to further explore and contribute to this exciting field. As more clinical trial data becomes available, a clearer picture of the full potential of **BNTX** technology will emerge.

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